Phenylmethyl 2-[3-oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yloxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylmethyl 2-[3-oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yloxy]acetate is a complex organic compound that belongs to the class of benzo[b]furan derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylmethyl 2-[3-oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yloxy]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzo[b]furan Core: The benzo[b]furan core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylmethylene Group: The phenylmethylene group is introduced via a condensation reaction with benzaldehyde derivatives.
Esterification: The final step involves the esterification of the benzo[b]furan derivative with phenylmethyl acetate under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
Phenylmethyl 2-[3-oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yloxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
Phenylmethyl 2-[3-oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yloxy]acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antifungal, and antimicrobial properties.
Materials Science: The compound is explored for its use in organic electronics and photonics.
Biological Research: It serves as a probe in studying enzyme mechanisms and biological pathways.
Mechanism of Action
The mechanism of action of Phenylmethyl 2-[3-oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yloxy]acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-methylbenzenesulfonate: Similar structure but different functional groups.
Pyrrolopyrazine Derivatives: Different core structure but similar biological activities.
Uniqueness
Phenylmethyl 2-[3-oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yloxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C24H18O5 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
benzyl 2-[[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C24H18O5/c25-23(28-15-18-9-5-2-6-10-18)16-27-19-11-12-20-21(14-19)29-22(24(20)26)13-17-7-3-1-4-8-17/h1-14H,15-16H2/b22-13- |
InChI Key |
YOESPOJKDSKBGT-XKZIYDEJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4)/O3 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.